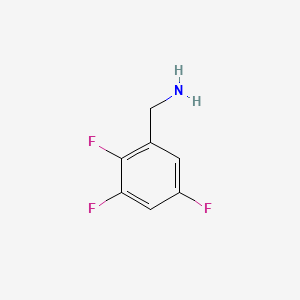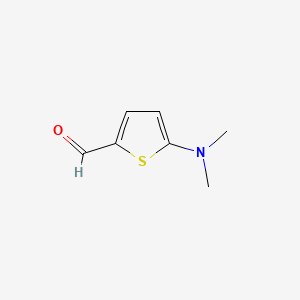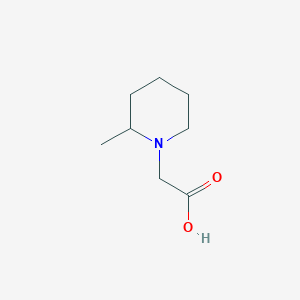
(2,3,5-Trifluorophenyl)methanamine
Vue d'ensemble
Description
(2,3,5-Trifluorophenyl)methanamine is a useful research compound. Its molecular formula is C7H6F3N and its molecular weight is 161.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
(2,3,5-Trifluorophenyl)methanamine and related compounds have been used in catalysis and the synthesis of complex molecules. For example, Şemistan Karabuğa et al. (2015) explored the use of quinazoline-based ruthenium complexes in transfer hydrogenation reactions, achieving high conversions and turnover frequency (TOF) values. This highlights the potential of such compounds in enhancing the efficiency of catalytic processes.
Antimicrobial Activity
Compounds derived from or related to this compound have been examined for their antimicrobial properties. For instance, Carmen Limban et al. (2011) synthesized and characterized thiourea derivatives, testing their interaction with bacterial cells and demonstrating significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011). These findings suggest the potential for developing novel antimicrobial agents.
Anticancer Activity
Research has also explored the anticancer properties of compounds related to this compound. S. Mbugua et al. (2020) reported on palladium(II) and platinum(II) complexes derived from Schiff base ligands, including R-(phenyl)methanamine, demonstrating their effectiveness against various human cancerous and noncancerous cell lines. These complexes showed strong DNA-binding affinity and selective toxicity towards cancer cells, indicating their potential as anticancer agents (Mbugua et al., 2020).
Mechanistic Studies and Theoretical Analysis
Mechanistic studies and theoretical analyses have utilized compounds similar to this compound to understand chemical reactions better. Da‐Gang Zhou and Yan-Qiong Li (2019) employed density functional theory to investigate reactions involving diphenylamine and diethyl 2-phenylmalonate, providing valuable insights into these types of interactions (Zhou & Li, 2019).
Novel Syntheses and Functionalization
The synthesis and functionalization of difluorophenols and trifluorophenols through organometallic intermediates have been explored, demonstrating the versatility of these compounds in creating a variety of chemically active products (Marzi, Gorecka, & Schlosser, 2004).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
(2,3,5-Trifluorophenyl)methanamine plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals and agrochemicals. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. The compound’s fluorine atoms enhance its reactivity and binding affinity with biomolecules, making it a valuable intermediate in organic synthesis. For instance, this compound can act as a substrate for enzymes involved in amination reactions, leading to the formation of fluorinated amines, which are crucial in drug development .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can modulate signal transduction pathways, affecting cell proliferation and differentiation. Additionally, this compound can alter gene expression by binding to transcription factors or modifying epigenetic markers, leading to changes in cellular function and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s fluorine atoms enhance its binding affinity to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This interaction can result in the modulation of metabolic pathways and cellular processes. For example, this compound can inhibit enzymes involved in neurotransmitter synthesis, affecting neuronal signaling and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade under extreme pH or temperature. Long-term exposure to this compound in in vitro or in vivo studies has shown potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial effects on cellular function. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects have been observed, where a specific dosage range leads to significant changes in biological activity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into other metabolites. The compound can undergo oxidative deamination, producing fluorinated metabolites that participate in further biochemical reactions. These metabolic transformations can affect metabolic flux and alter the levels of key metabolites within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporter proteins, influencing its localization and accumulation within specific cellular compartments. This distribution pattern can affect the compound’s biological activity and interactions with target biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and modulate its biochemical effects .
Propriétés
IUPAC Name |
(2,3,5-trifluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-5-1-4(3-11)7(10)6(9)2-5/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSZVHOYRNCVSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CN)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391471 | |
| Record name | (2,3,5-trifluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244022-72-8 | |
| Record name | (2,3,5-trifluorophenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Imidazo[2,1-b]thiazol-6-yl-acetic acid](/img/structure/B1306546.png)


![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide](/img/structure/B1306555.png)
